Lomustine

Descripción general

Descripción

La lomustina es un agente alquilante utilizado principalmente en quimioterapia. Es un miembro de la familia de las nitrosoureas y es conocida por su capacidad de cruzar la barrera hematoencefálica, lo que la hace particularmente efectiva en el tratamiento de tumores cerebrales. La lomustina también se usa para tratar el linfoma de Hodgkin y otros tipos de cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La lomustina se sintetiza a través de una serie de reacciones químicas. Un método común involucra la reacción de 2-cloroetilisocianato con ciclohexilamina para formar un derivado de urea. Este intermedio luego se trata con nitrito de t-butilo para producir lomustina . Las reacciones generalmente se llevan a cabo bajo condiciones controladas utilizando reactores de flujo continuo para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de lomustina a menudo implica la síntesis de flujo continuo, lo que permite un mejor control de las condiciones de reacción y la escalabilidad. Este método utiliza materiales de partida económicos y logra una alta eficiencia a través de una secuencia lineal de reacciones químicas realizadas en reactores de flujo .

Análisis De Reacciones Químicas

Pharmacological Reactions

Lomustine decomposes in aqueous media through pH-dependent pathways:

Alkylation

Generates chloroethyl carbonium ions:

Carbamylation

Cyclohexyl isocyanate reacts with proteins:

| Reaction Type | Biological Target | Key Adduct | Cellular Effect |

|---|---|---|---|

| Alkylation | DNA | N7-heG | Cytotoxicity (LD50 = 8.2 μM) |

| Carbamylation | Proteins | Lysine conjugates | Liver enzyme dysfunction |

Kinetic Analysis

Parameter estimation for flow synthesis (Table 4 ):

| Reaction | Rate Law | (50°C) | (kJ/mol) |

|---|---|---|---|

| Carbamylation | 0.045 L/mol·s | 34.7 | |

| Nitrosation | 0.0021 L/mol·s | 48.2 |

The nitrosation exhibits radical-chain kinetics with equilibrium constant for formation .

Stability Considerations

Aplicaciones Científicas De Investigación

Clinical Applications in Human Medicine

Lomustine has been approved for several indications in human medicine:

- Brain Tumors : this compound is utilized for treating primary and metastatic brain tumors, often as an adjuvant therapy following surgical resection and radiation. It is particularly effective in gliomas and glioblastomas.

- Hodgkin's Lymphoma : It is used in combination with other agents for patients whose disease has progressed after initial chemotherapy.

- Other Cancers : this compound has shown efficacy against various cancers, including:

- Lung Cancer

- Breast Cancer

- Melanoma

- Rectal Cancer

- Stomach Cancer

Table 1: Approved Indications for this compound in Human Medicine

| Cancer Type | Indication | Treatment Context |

|---|---|---|

| Brain Tumors | Primary and metastatic | Post-surgery/radiation |

| Hodgkin's Lymphoma | Progressive disease | Combination therapy |

| Lung Cancer | Advanced stages | Chemotherapy |

| Breast Cancer | Advanced stages | Chemotherapy |

| Melanoma | Advanced stages | Chemotherapy |

Clinical Applications in Veterinary Medicine

In veterinary medicine, this compound is used off-label to treat various cancers in companion animals, particularly dogs and cats. Its applications include:

- Lymphoma : Effective for treating resistant forms of lymphoma.

- Mast Cell Tumors : Used as a treatment option when other therapies fail.

- Intracranial Tumors : Employed for managing brain tumors in pets.

Table 2: Approved Indications for this compound in Veterinary Medicine

| Animal Type | Cancer Type | Treatment Context |

|---|---|---|

| Dogs | Lymphoma | Rescue therapy after relapsed cases |

| Dogs | Mast Cell Tumors | Second-line treatment |

| Cats | Intracranial Tumors | Off-label use |

Case Study 1: Human Application

A study involving patients with recurrent high-grade gliomas demonstrated that this compound, when administered post-surgery and radiation, resulted in a median survival time of approximately 12 months. The drug was well-tolerated, with manageable side effects such as myelosuppression being the most significant concern.

Case Study 2: Veterinary Application

In a clinical trial involving dogs with relapsed lymphoma, this compound was administered as a rescue therapy. Approximately 30% of the dogs achieved complete remission, while an additional 20% experienced partial remission. Side effects included gastrointestinal disturbances and transient myelosuppression.

Safety Profile and Side Effects

While this compound is effective, it carries a risk of significant side effects. Common adverse effects include:

- Myelosuppression : A dose-related effect leading to thrombocytopenia and leukopenia.

- Gastrointestinal Toxicity : Nausea, vomiting, and diarrhea are frequently reported.

- Pulmonary Toxicity : Long-term use can lead to pulmonary fibrosis.

Table 3: Side Effects Associated with this compound

| Side Effect | Description |

|---|---|

| Myelosuppression | Delayed and cumulative; monitor blood counts |

| Gastrointestinal Issues | Nausea, vomiting, diarrhea |

| Pulmonary Toxicity | Risk of pulmonary fibrosis with long-term use |

Mecanismo De Acción

La lomustina ejerce sus efectos alquilando el ADN y el ARN, lo que lleva a la formación de enlaces cruzados y aductos de ADN. Estas modificaciones interfieren con la replicación y transcripción del ADN, causando finalmente la muerte celular. La lomustina es altamente lipófila, lo que le permite cruzar la barrera hematoencefálica y atacar eficazmente los tumores cerebrales . Los principales objetivos moleculares son la posición O6 de las bases de guanina en el ADN .

Comparación Con Compuestos Similares

La lomustina está estrechamente relacionada con otros compuestos de nitrosourea como la semustina y la estreptozocina . En comparación con estos compuestos, la lomustina tiene una mayor lipofilia, lo que mejora su capacidad de cruzar la barrera hematoencefálica. Esto la hace particularmente eficaz para tratar los tumores cerebrales . Otros compuestos similares incluyen:

Semustina: Otra nitrosourea utilizada en quimioterapia.

Estreptozocina: Utilizado principalmente para tratar el cáncer de páncreas.

Ciclofosfamida: Un agente alquilante utilizado en varios regímenes quimioterapéuticos.

Las propiedades únicas de la lomustina, como su alta lipofilia y su capacidad de cruzar la barrera hematoencefálica, la distinguen de otros compuestos similares y la convierten en una herramienta valiosa en el tratamiento del cáncer.

Actividad Biológica

Lomustine, also known as CCNU (Chloroethylcyclohexylnitrosourea), is a potent alkylating agent primarily used in the treatment of various types of cancers, particularly glioblastoma multiforme (GBM). It belongs to the nitrosourea class of drugs and is characterized by its ability to cross the blood-brain barrier, making it effective for brain tumors. This article delves into the biological activity of this compound, its mechanisms of action, clinical efficacy, and associated case studies.

This compound exerts its cytotoxic effects primarily through the following mechanisms:

- Alkylation of DNA : this compound forms reactive metabolites that alkylate DNA at the O6 position of guanine bases. This leads to cross-linking of DNA strands, which disrupts DNA replication and transcription, ultimately inducing cell death .

- Cell Cycle Phase Non-specificity : Unlike some chemotherapeutic agents that target specific phases of the cell cycle, this compound is effective throughout all phases, making it versatile in targeting rapidly dividing cancer cells .

- Inhibition of DNA Synthesis : this compound not only damages DNA but also inhibits key processes involved in DNA synthesis and repair, further enhancing its cytotoxic effects .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and has a volume of distribution that allows it to penetrate the central nervous system effectively. Its pharmacokinetic profile includes:

- Protein Binding : Approximately 50% .

- Metabolism : Rapid hepatic metabolism produces active metabolites that contribute to its therapeutic effects .

- Elimination : The drug is primarily eliminated via hepatic pathways.

Combination Therapies

Recent studies have highlighted the effectiveness of this compound when combined with other agents:

- This compound and Bevacizumab : A meta-analysis demonstrated that this combination significantly improved overall survival (OS) and progression-free survival (PFS) in patients with GBM. The treatment group showed an increase in OS (MD = 1.37; 95% CI, 0.49–2.25; p = 0.002) and PFS (MD = 0.23; 95% CI, 0.13–0.34; p < 0.00001) .

- This compound and Temozolomide : In pediatric patients with high-grade gliomas, a Phase I trial investigated the maximum tolerated dose (MTD) of temozolomide when given alongside this compound. This combination was well-tolerated and showed promising results in terms of disease stabilization .

Case Studies

- Phase I Trial on Weekly this compound :

- Antitumor Effects Against TMZ-resistant Cells :

Adverse Effects

While this compound is effective, it is associated with several adverse effects:

- Hematologic Toxicity : Thrombocytopenia and neutropenia are common dose-limiting toxicities observed in clinical settings .

- Pulmonary Toxicity : Cases of this compound-induced pneumonitis have been documented, highlighting the need for careful monitoring during treatment .

Summary Table of Key Findings

| Study/Trial | Combination | Key Findings |

|---|---|---|

| Meta-analysis on GBM | This compound + Bevacizumab | Improved OS (MD = 1.37; p = 0.002), PFS (MD = 0.23; p < 0.00001) |

| Phase I Trial | Weekly this compound | Manageable toxicity at 30 mg/m²; partial remissions noted |

| Antitumor Effects | This compound vs TMZ-resistant cells | Effective against TMZ-resistant glioblastoma cells |

Propiedades

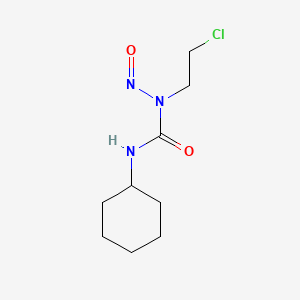

IUPAC Name |

1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYIWUVLTXOXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023222 | |

| Record name | Lomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, Freely soluble in chloroform; soluble in acetone., Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL, 7.55e-01 g/L | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As lomustine is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins., Although lomustine is believed to act by alkylation, the mechanism of action has not been completely elucidated, and other effects as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis. | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Yellow powder | |

CAS No. |

13010-47-4 | |

| Record name | Lomustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomustine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lomustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lomustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lomustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BRF0Z81KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88-90 °C, 90 °C, 88 - 90 °C | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lomustine?

A1: this compound is a bifunctional alkylating agent. [] It exerts its cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine and the O6 position of guanine. [] This alkylation leads to DNA crosslinking, inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. []

Q2: How does this compound's carbamylation activity contribute to its side effects?

A2: this compound also exhibits carbamylating activity, which is believed to be responsible for some of its side effects, such as hepatotoxicity. [] This occurs through the carbamylation of proteins and other cellular components, leading to cellular dysfunction. []

Q3: Does MGMT status influence this compound's efficacy?

A3: Yes, the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can remove alkyl groups from the O6 position of guanine, conferring resistance to this compound. [] Studies have shown a correlation between low MGMT activity and increased sensitivity to this compound in canine cell lines. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H16ClN3O2, and its molecular weight is 233.7 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: While specific spectroscopic data aren't detailed in the provided papers, various analytical techniques are employed for its characterization. Researchers utilize High-Performance Liquid Chromatography (HPLC) methods to determine this compound content in different formulations like capsules and liposomes. [, , ]

Q6: What in vitro models have been used to investigate this compound's efficacy?

A6: Several studies utilize various cancer cell lines to assess this compound's efficacy in vitro. This includes human glioblastoma cell lines like U87-MG, DB029, and MHBT161, as well as canine lymphoma cell lines and primary medulloblastoma cell cultures. [, , ] These studies utilize methods like WST-1 assays, flow cytometry, and western blotting to evaluate cell viability, apoptosis induction, and cell cycle arrest. [, , ]

Q7: What in vivo models have been used to investigate this compound's efficacy?

A7: this compound's efficacy has been investigated in various animal models. Rodent models, including syngeneic orthotopic glioma models in rats (F98) and mice (Tu-2449), have been used to evaluate the chemotherapeutic and immunotherapeutic effects of this compound alone and in combination with other agents. [] Canine models, particularly dogs with naturally occurring lymphoma and histiocytic sarcoma, have also been instrumental in understanding this compound's efficacy and potential as a treatment option. [, , , ]

Q8: What do clinical trials reveal about this compound's efficacy in treating glioblastoma?

A8: Clinical trials have provided valuable insights into this compound's efficacy in glioblastoma. The EORTC 26101 trial, a phase III trial, investigated this compound's efficacy in combination with Bevacizumab in patients with progressive glioblastoma. [, ] While the combination therapy did not demonstrate a significant overall survival benefit compared to this compound alone, it did show significant improvement in progression-free survival. [, ]

Q9: Are there known mechanisms of resistance to this compound?

A9: Yes, MGMT promoter methylation status plays a significant role in this compound resistance. [, ] Tumors with methylated MGMT promoters tend to respond better to this compound compared to those with unmethylated promoters, highlighting the role of MGMT in repairing this compound-induced DNA damage. [, ]

Q10: How does prior exposure to Bevacizumab affect this compound's efficacy?

A10: Research suggests that this compound's efficacy might be limited in patients who have previously received and progressed on Bevacizumab. [, ] This could be due to Bevacizumab-induced changes in tumor biology, such as increased invasiveness or the development of a more mesenchymal phenotype, making the tumor less susceptible to this compound's cytotoxic effects. []

Q11: What drug delivery systems have been explored for this compound?

A11: Researchers have explored this compound encapsulation within nanoparticles for targeted drug delivery. One study investigated this compound-loaded superparamagnetic iron oxide nanoparticles conjugated with folic acid (LN-FA-PG-SPIONs) for potential application in glioblastoma treatment. [] Another study explored the use of this compound-loaded PLGA nanoparticles prepared by the interfacial deposition method. [] These strategies aim to improve this compound's delivery to tumor cells, enhancing its therapeutic efficacy. [, ]

Q12: Are there any identified biomarkers for predicting this compound efficacy?

A12: MGMT promoter methylation status is a well-established predictive biomarker for this compound response. [, ] Patients with methylated MGMT promoters tend to have better treatment outcomes with this compound. [, ]

Q13: Beyond MGMT, are there other potential biomarkers under investigation?

A13: While MGMT is a key biomarker, research is exploring other potential indicators. One study suggests a correlation between the expression of specific proteins like cadherin-associated protein beta 1 (CTNNB1) and Aurora kinase A (STK15), as well as neurotrophic tyrosine kinase receptor type 3 (TRKC) mRNA levels, with the degree of apoptosis induced by this compound in medulloblastoma cells. [] This highlights the ongoing exploration for more comprehensive biomarkers to predict this compound response. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.